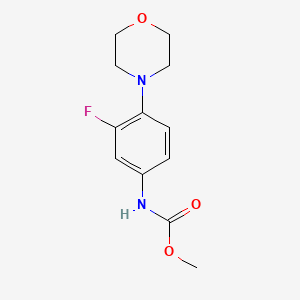

Linezolid impurity 3

Description

Significance of Impurity Research in Pharmaceutical Quality Science

The rigorous control of impurities in pharmaceutical products is a cornerstone of drug quality science. Impurities can originate from various sources, including the synthesis process, degradation of the API or excipients, or environmental contamination. Regulatory agencies worldwide, guided by International Council for Harmonisation (ICH) guidelines such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), mandate the identification, quantification, and control of impurities to ensure patient safety and therapeutic effectiveness who.int. Failure to adequately control impurities can lead to reduced efficacy, increased toxicity, or altered pharmacokinetic profiles of the drug.

Overview of Impurity Categories in Active Pharmaceutical Ingredients

Pharmaceutical impurities are broadly categorized into several types:

Organic Impurities: These are carbon-containing compounds that can arise from the synthesis process (process-related impurities, including starting materials, intermediates, by-products) or from the degradation of the API (degradation products) amazonaws.comresearchgate.nettandfonline.com.

Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, and other inorganic materials used or produced during synthesis.

Residual Solvents: Solvents used during the manufacturing process that remain in the final drug substance or product.

Each category requires specific analytical methods for detection and control to meet stringent quality standards.

Contextualization of Linezolid Impurity 3 within Linezolid Chemical Synthesis and Degradation Pathways

Linezolid, the first-in-class oxazolidinone antibiotic, is a synthetic antibacterial agent effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) lgcstandards.comnih.gov. Like all complex synthetic molecules, its manufacturing process and inherent chemical properties can lead to the formation of various related substances and degradation products. This compound is identified as a degradation byproduct that can form during the synthesis of Linezolid smolecule.com. Understanding its specific formation pathway is essential for optimizing manufacturing processes and ensuring that its levels remain within acceptable regulatory limits in the final drug product.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKISJVHYIWZBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Chemistry Techniques for Linezolid Impurity 3 Profiling and Quantification

Chromatographic Method Development and Validation for Impurity 3

The development and validation of robust chromatographic methods are paramount for ensuring the purity and safety of Linezolid. These methods must be sensitive, specific, and accurate to detect and quantify Linezolid Impurity 3, even at trace levels.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone technique for the analysis of pharmaceutical impurities. For this compound, method development involves the careful optimization of several key parameters to achieve the desired separation and quantification.

The choice of the stationary phase is critical for the effective separation of this compound from the active pharmaceutical ingredient (API) and other related substances. Due to the non-polar nature of the morpholine (B109124) and phenyl groups in the molecule, reversed-phase columns are commonly employed.

C18 (Octadecylsilyl) Columns: These are the most widely used stationary phases for the analysis of Linezolid and its impurities. The C18 bonded silica (B1680970) provides a hydrophobic surface that facilitates the retention and separation of moderately polar to non-polar compounds like this compound. The selection of a specific C18 column often depends on factors such as particle size, pore size, and end-capping to minimize peak tailing.

Chiral Phases: Given that this compound is a specific stereoisomer, ((R)-enantiomer), the use of chiral stationary phases (CSPs) is essential for distinguishing it from its corresponding (S)-enantiomer. Polysaccharide-based chiral selectors, such as those derived from amylose (B160209) or cellulose, are often effective in resolving these enantiomers. The choice between different chiral columns depends on the specific separation requirements and the mobile phase composition.

A summary of stationary phases used in HPLC methods for related analyses is presented below:

| Stationary Phase | Application |

| C18 (e.g., 250 mm x 4.6 mm, 5 µm) | General impurity profiling and quantification in reversed-phase mode. |

| Chiralpak IA (Immobilized amylose-based) | Enantiomeric separation of Linezolid and its chiral impurities. |

The mobile phase composition is meticulously optimized to achieve the desired retention time, resolution, and peak shape for this compound. A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Component: Buffers such as phosphate (B84403) or acetate (B1210297) are used to control the pH of the mobile phase, which can significantly influence the ionization state and retention of the analyte. The pH is often maintained in the acidic range to ensure good peak shape.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. The proportion of the organic modifier is adjusted to control the elution strength.

Gradient Elution: A gradient elution profile, where the concentration of the organic modifier is increased over time, is often necessary to separate a complex mixture of the API and multiple impurities with varying polarities. This allows for the elution of highly retained components in a reasonable time while maintaining good resolution for early-eluting peaks.

An example of a mobile phase composition for a related stability-indicating method is a mixture of acetonitrile, ethanol, n-butyl amine, and trifluoroacetic acid in a ratio of 96:4:0.10:0.16 (v/v/v/v).

The selection of a suitable detector is crucial for the sensitive and specific detection of this compound.

UV-Vis and Photodiode Array (PDA) Detectors: Due to the presence of a chromophore (the substituted phenyl ring) in its structure, this compound can be readily detected by UV-Vis spectroscopy. A PDA detector is particularly advantageous as it can acquire the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The detection wavelength is typically set at the absorption maximum of the compound, which for Linezolid and its related impurities is often around 254 nm.

A comprehensive validation of the HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

| Validation Parameter | Description | Typical Findings for Related Methods |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method is shown to be specific by demonstrating baseline separation from the API and other known impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For related Linezolid impurity methods, LODs are typically in the range of a few nanograms per milliliter. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | LOQ values for related Linezolid impurities are established with acceptable precision and accuracy. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Typically assessed by recovery studies at different concentration levels, with results for related methods often falling within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at different levels (repeatability, intermediate precision) with Relative Standard Deviation (RSD) values for related methods being less than 2%. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Evaluated by intentionally varying parameters like mobile phase composition, pH, flow rate, and column temperature. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of UPLC method development for this compound are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and detector settings. However, the shorter analysis times and higher efficiency of UPLC make it a particularly attractive option for high-throughput screening and quality control environments. For instance, a UPLC-MS/MS method for a related Linezolid metabolite utilized a BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of acetonitrile and 0.1% formic acid in water, achieving a run time of just over 2 minutes. While this method was for a different metabolite, the conditions provide a strong starting point for the development of a UPLC method for this compound. The validation of a UPLC method would follow the same rigorous parameters as for an HPLC method, ensuring its accuracy, precision, and reliability for the quantification of this compound.

Gas Chromatography (GC) for Volatile Precursors or Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Linezolid, GC is primarily used to identify and quantify residual solvents and volatile precursors that may be present as impurities. nih.govbohrium.com

Headspace-GC (HS-GC) is the preferred technique for the determination of residual solvents in pharmaceutical substances. ijprajournal.com In this method, the Linezolid sample is placed in a sealed vial and heated, causing any volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC system for analysis. This technique is highly effective as it avoids the introduction of the non-volatile drug substance into the GC column, which could cause contamination and degradation of the column. nih.govbohrium.com

A study on the determination of residual solvents in Linezolid active substances developed a static headspace GC method for the analysis of solvents such as petroleum ether, acetone, tetrahydrofuran, ethyl acetate, methanol, dichloromethane, and pyridine. nih.govbohrium.comnih.gov The method demonstrated good linearity, accuracy, and precision, making it suitable for quality control purposes. bohrium.comnih.gov The use of a Flame Ionization Detector (FID) is common for this application due to its robust and universal response to organic compounds. nih.gov

The choice of GC column is critical for achieving adequate separation of volatile impurities. For the analysis of residual solvents in Linezolid, a capillary column with a polar stationary phase is often selected. A study on this topic utilized a DB-FFAP capillary column for the quantification of various solvents. bohrium.com Another method for a potential genotoxic impurity in Linezolid, epichlorohydrin, employed a CP-Volamine stationary phase. ijpsr.com

Temperature programming, where the column oven temperature is increased during the analysis, is essential for separating a mixture of solvents with a wide range of boiling points. A typical temperature program starts at a low initial temperature to separate the highly volatile components and then ramps up to elute the less volatile compounds in a reasonable time. For instance, a method for residual solvents in Linezolid used an initial oven temperature of 30°C held for 15 minutes, followed by a ramp to 220°C. nih.gov

Table 2: Example GC Parameters for Residual Solvent Analysis in Linezolid

| Parameter | Condition | Reference |

| Column | DB-FFAP (30 m x 0.53 mm, 1.0 µm) | bohrium.com |

| Carrier Gas | Nitrogen at 1 mL/min | nih.gov |

| Injector Temp. | 90 °C | nih.gov |

| Detector Temp. | 280 °C (FID) | nih.gov |

| Oven Program | 30°C for 15 min, then 10°C/min to 35°C, hold for 10 min, then 30°C/min to 220°C, hold for 30 min | nih.gov |

| Injection | Headspace, 1 mL | nih.gov |

This table is for illustrative purposes and specific conditions may vary based on the solvents being analyzed.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of pharmaceutical impurities. researchgate.netnih.gov

TLC is a simple, cost-effective, and rapid method for screening raw materials and finished products for the presence of impurities. pnrjournal.com It can be used to monitor the progress of synthesis reactions and to detect the formation of degradation products. rjlbpcs.com For Linezolid, a TLC method can be developed to separate the drug from its related compounds, allowing for a visual assessment of the impurity profile.

HPTLC offers significant improvements over TLC in terms of resolution, sensitivity, and reproducibility. nih.gov It utilizes plates with a smaller and more uniform particle size, leading to more efficient separations. Densitometric scanning of the developed HPTLC plate allows for the semi-quantitative determination of impurity levels. researchgate.net HPTLC methods have been developed for the determination of Linezolid in tablet formulations, demonstrating good precision and accuracy. researchgate.net While not as precise as HPLC, HPTLC can be a valuable tool for routine quality control and for situations where a large number of samples need to be screened quickly. biomedres.us

Stationary and Mobile Phase Systems for Impurity Separation

The separation of Linezolid from its impurities, including Impurity 3, is most commonly achieved using reversed-phase HPLC. nih.gov C18 (octadecylsilyl) columns are frequently employed as the stationary phase due to their hydrophobicity, which provides effective separation for moderately polar compounds like Linezolid and its analogues. tandfonline.com Gradient elution is often preferred over isocratic methods to achieve optimal resolution between the main component and closely related impurities within a reasonable timeframe. tandfonline.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired selectivity and retention. Typically, it consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. researchgate.netresearchgate.net Additives are often incorporated into the mobile phase to improve peak shape and resolution. For instance, triethylamine (B128534) (TEA) can be used to mask residual silanol (B1196071) groups on the silica-based stationary phase, while ion-pairing agents like sodium 1-octanesulfonate can be used to enhance the retention of polar analytes. researchgate.netresearchgate.net

Below is a table summarizing various HPLC systems used for the analysis of Linezolid and its impurities.

| Stationary Phase | Mobile Phase Composition | Detection | Reference |

| C18 Column | Gradient elution system | MS/TOF | tandfonline.com |

| Reversed Phase C18 | Acetonitrile (ACN) : 0.15% Triethylamine (TEA); pH=3.5 (30:70, v/v) | UV at 254 nm | researchgate.netresearchgate.net |

| Kromasil C18 | Sodium 1-octanesulfonate (20 mM) : Acetonitrile (70:30, v/v) | UV at 257 nm | researchgate.net |

| Not Specified | Methanol, Acetonitrile, and Water (50:20:30, v/v), pH 3.1 | UV at 225 nm | researchgate.net |

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) has emerged as a powerful and complementary technique to HPLC for impurity profiling. nih.gov Its high resolving power, speed of analysis, and minimal sample consumption make it an attractive alternative for the analysis of pharmaceutical impurities. nih.gov

Electrophoretic Conditions for Impurity Separation

In CE, separation is achieved based on the differential migration of charged analytes in an electric field. nih.gov For the analysis of Linezolid and its impurities, specific electrophoretic conditions are developed to maximize separation efficiency. A method for separating Linezolid from its achiral impurities utilized a sweeping preconcentration technique within a micellar capillary electrophoresis setup. nih.gov The background electrolyte (BGE), its pH, and the use of additives are critical parameters. nih.gov

The table below details the optimized electrophoretic conditions for the separation of Linezolid impurities.

| Parameter | Condition | Purpose | Reference |

| Background Electrolyte (BGE) | 125 mM Tris buffer with 20% (v/v) methanol | Provides the conductive medium for electrophoresis | nih.gov |

| pH | 2.0 | Affects the charge of the analytes and the electroosmotic flow | nih.gov |

| Sweeping Agent | 150 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles for sweeping preconcentration | nih.gov |

| Polarity | Negative | Dictates the direction of analyte migration | nih.gov |

| Detection | UV at 254 nm | Quantifies the separated components | nih.gov |

Alternative Selectivity Compared to Chromatographic Methods

The fundamental principle of separation in Capillary Electrophoresis differs significantly from that of HPLC, providing an alternative and often orthogonal selectivity. nih.gov While HPLC separates components based on their partitioning behavior between a stationary and a mobile phase, CE separates them based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov

This difference in separation mechanism means that impurities that co-elute in an HPLC system may be well-resolved using CE, and vice-versa. For this reason, CE is not just a replacement for HPLC but a valuable complementary tool. It can be used to confirm the purity profile obtained by HPLC or to detect impurities that are not resolved by the primary chromatographic method. nih.gov Studies comparing the techniques have found that for certain analytes, CE methods can be more selective than their HPLC counterparts. nih.gov The combination of CE with mass spectrometry (CE-MS) further enhances its capability, merging the high-efficiency separation of CE with the sensitive and specific identification power of MS. mdpi.com

Spectroscopic and Spectrometric Characterization of this compound

Once an impurity is separated, its structural elucidation is the next critical step. Spectroscopic and spectrometric techniques are indispensable for this purpose, providing detailed information about the molecular structure of the unknown compound.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a cornerstone technique for the characterization of pharmaceutical impurities due to its exceptional sensitivity and its ability to provide precise molecular weight information. nih.govrjlbpcs.com

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful hyphenated technique for impurity analysis. Following separation by the LC system, the eluent containing the impurity is directed into the mass spectrometer. The initial MS analysis provides the accurate mass of the impurity, which is a crucial first piece of data for determining its molecular formula. tandfonline.com

To gain deeper structural insights, tandem mass spectrometry (LC-MS/MS) is employed. tandfonline.com In this technique, the ion corresponding to the molecular weight of the impurity is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is essentially a structural fingerprint of the molecule. By analyzing these fragments and establishing a mass fragmentation pathway, the precise structure of the impurity can be deduced. tandfonline.com This approach has been successfully used to characterize the degradation products of Linezolid, where a complete fragmentation pathway of the parent drug was first established to aid in the identification of its related impurities. tandfonline.com

The process of characterization using LC-MS/MS is summarized below.

| Step | Technique | Information Gained | Purpose | Reference |

| 1. Separation | Liquid Chromatography (LC) | Retention Time | Isolates the impurity from the API and other components. | tandfonline.com |

| 2. Ionization & Mass Analysis | Mass Spectrometry (MS) | Accurate Molecular Weight (m/z) | Provides the mass of the intact impurity molecule, aiding in molecular formula determination. | nih.govtandfonline.com |

| 3. Fragmentation | Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern (Product Ions) | Generates a structural fingerprint by breaking the molecule apart, allowing for detailed structural elucidation. | tandfonline.com |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of pharmaceutical impurities due to its ability to provide highly accurate mass measurements. This precision allows for the determination of a compound's elemental composition. For this compound, HRMS distinguishes it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions) by measuring the mass of the molecular ion with high accuracy, typically within 5 parts per million (ppm).

The process involves ionizing the impurity and measuring its mass-to-charge ratio (m/z). The resulting high-resolution mass is then compared to the theoretical mass calculated for a proposed elemental formula. A low mass error between the measured and theoretical values provides strong evidence for the correct formula, thus confirming the identity of the impurity.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Proposed Elemental Formula | C₁₃H₁₄FN₃O₅ |

| Theoretical Monoisotopic Mass [M+H]⁺ | 312.0936 u |

| Measured Monoisotopic Mass [M+H]⁺ | 312.0941 u |

Note: Data is illustrative and based on the known structure of a common Linezolid degradation impurity. Actual values may vary based on instrumentation and experimental conditions.

Ionization Modes (e.g., ESI, APCI) and Source Optimization

The selection of an appropriate ionization mode is critical for successful mass spectrometric analysis. For polar and thermally sensitive molecules like Linezolid and its impurities, Electrospray Ionization (ESI) is the most common and effective technique. ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, typically forming a protonated molecule, [M+H]⁺, in positive ion mode. This makes it ideal for obtaining accurate molecular weight information.

Atmospheric Pressure Chemical Ionization (APCI) serves as a viable alternative, particularly for compounds that are less polar. In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. While often used for different compound classes, it can be useful if ESI suffers from significant matrix suppression effects.

To maximize sensitivity and obtain a stable signal for this compound, optimization of the ion source parameters is crucial. This involves adjusting settings such as capillary voltage, cone voltage (to control in-source fragmentation), nebulizing and drying gas flow rates, and source temperature to ensure efficient desolvation and ion formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides comprehensive information about the atomic framework of a compound, which is essential for unambiguously identifying impurities. The structural confirmation of this compound relies heavily on a combination of 1D and 2D NMR techniques. rjlbpcs.com

One-dimensional NMR provides the initial, fundamental structural data.

¹H NMR (Proton NMR): This technique reveals the chemical environment of all hydrogen atoms in the molecule. The spectrum for this compound would show distinct signals corresponding to protons on the aromatic ring, the oxazolidinone core, and any other structural motifs. The chemical shift, integration (relative number of protons), and splitting patterns (J-coupling) of these signals are used to piece together molecular fragments.

¹³C NMR (Carbon-13 NMR): This experiment provides a signal for each unique carbon atom in the structure. The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing a carbon "map" of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 | 115 - 140 |

| Oxazolidinone CH₂ | 3.8 - 4.2 | ~47 |

| Oxazolidinone CH | 4.8 - 5.2 | ~71 |

| Carbonyl (C=O) | N/A | ~154 |

Note: These chemical shift ranges are typical and can vary depending on the solvent and instrument frequency. The data is consistent with published findings for Linezolid impurities. rjlbpcs.com

While 1D NMR identifies the molecular fragments, 2D NMR experiments establish how these pieces are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps trace out the spin systems within the molecule, such as the protons on the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It provides a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting molecular fragments across atoms that lack protons, such as quaternary carbons and heteroatoms (e.g., oxygen, nitrogen), allowing for the final assembly of the complete molecular structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. This technique is excellent for verifying the presence of carbonyl (C=O), amine (N-H), ether (C-O), and aromatic ring functionalities within the impurity's structure.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide/Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Amide/Carbonyl) | 1650 - 1760 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are general absorption ranges. The exact position and intensity of the peaks provide a specific fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule and is particularly sensitive to chromophores, such as the aromatic ring present in Linezolid and its impurities. The resulting spectrum, showing specific wavelengths of maximum absorbance (λmax), serves as a quantitative tool. When coupled with High-Performance Liquid Chromatography (HPLC), UV-Vis detection allows for the precise quantification of this compound levels, ensuring they remain below the stringent thresholds set by regulatory guidelines. rjlbpcs.com

Application in Spectrophotometric Assay Development

The development of robust analytical methods for the quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug quality control. While chromatographic techniques are often the primary choice for impurity profiling, spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler, cost-effective, and rapid alternative for the quantification of specific impurities, provided the impurity exhibits suitable chromophoric properties and can be adequately resolved from the API and other impurities. This section explores the application of spectrophotometric assay development for the specific quantification of this compound.

This compound, identified as methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate, is a potential process-related impurity in the synthesis of Linezolid. Its chemical structure is closely related to that of the parent Linezolid molecule. The presence of the substituted phenyl ring and the morpholine moiety suggests that this compound possesses a chromophoric system that allows for its detection and quantification using UV-Vis spectrophotometry. The development of a spectrophotometric assay for this impurity would be valuable for in-process controls and for the quality assessment of the final API.

The principle behind the spectrophotometric quantification of this compound would be the measurement of its absorbance at a specific wavelength where it exhibits significant absorption and where the interference from Linezolid and other potential impurities is minimal. Given the structural similarities to Linezolid, which has a reported λmax in the range of 251-258 nm, it is anticipated that this compound would also absorb in this region of the UV spectrum. ijprajournal.comwho.intcore.ac.ukijpcbs.comoup.com The initial step in assay development would involve recording the UV spectrum of a pure reference standard of this compound in a suitable solvent to determine its wavelength of maximum absorbance (λmax).

The development of a spectrophotometric method would typically involve the following stages:

Selection of Solvent: The choice of solvent is crucial and should be based on the solubility of the impurity and its transparency in the wavelength range of interest. Common solvents for UV-spectrophotometry in pharmaceutical analysis include methanol, ethanol, acetonitrile, and various buffer solutions. ijprajournal.com

Determination of λmax: A solution of known concentration of this compound would be scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance.

Method Validation: As per the International Council for Harmonisation (ICH) guidelines, the developed method would need to be validated to ensure its suitability for its intended purpose. This validation would include the assessment of the following parameters:

Linearity: A calibration curve would be constructed by preparing a series of solutions of this compound at different concentrations and measuring their absorbance at the selected λmax. The linearity is then assessed by plotting absorbance versus concentration and determining the correlation coefficient (r²), which should ideally be close to 0.999. core.ac.ukijpcbs.com

Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy would be determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the recovered impurity is calculated.

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the relative standard deviation (%RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of the analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. core.ac.uk

Illustrative Research Findings:

While specific published research focusing solely on the spectrophotometric assay of this compound is not widely available, the principles of method development can be illustrated through hypothetical data that would be expected from such a study. The following tables represent the type of data that would be generated during the validation of a spectrophotometric method for this compound.

Table 1: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.125 |

| 2.0 | 0.252 |

| 4.0 | 0.501 |

| 6.0 | 0.748 |

| 8.0 | 0.995 |

| 10.0 | 1.245 |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 0.124x + 0.001 |

Table 2: Hypothetical Accuracy and Precision Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| 2.0 | 1.98 | 99.0 | 1.2 | 1.5 |

| 5.0 | 5.05 | 101.0 | 0.9 | 1.1 |

| 8.0 | 7.96 | 99.5 | 1.1 | 1.3 |

The development of a specific and validated spectrophotometric assay for this compound would provide a valuable tool for the routine quality control of Linezolid, ensuring that the levels of this impurity are maintained within acceptable limits.

Degradation Chemistry of Linezolid and the Formation of Impurity 3

Forced Degradation Studies to Elucidate Impurity 3 Formation

Forced degradation studies expose Linezolid to exaggerated conditions (heat, light, humidity, acid, base, oxidation) to accelerate degradation and identify potential impurities. While extensive studies have been conducted on Linezolid degradation, specific research detailing the formation of "Linezolid impurity 3" (methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate) as a direct degradation product of Linezolid is limited in the provided literature. Instead, this impurity is primarily identified as a synthetic intermediate or a process-related impurity. Nevertheless, the general degradation pathways of Linezolid provide context for potential impurity formation.

Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)

Linezolid exhibits notable lability under hydrolytic conditions, particularly in acidic and basic environments researchgate.netgoogle.compharmaffiliates.comgoogleapis.comgoogle.comallmpus.compharmaffiliates.comgoogle.comsimsonpharma.comchemicalbook.inresearchgate.net.

Acidic Conditions: In acidic media, Linezolid primarily undergoes cleavage of the acetyl moiety researchgate.net. Studies have reported significant degradation percentages under acidic stress. For instance, one study indicated approximately 31.03% and 14.94% degradation under specific acidic conditions google.com. Another investigation noted degradation with 1M HCl at 60°C for 4 hours allmpus.com.

Basic Conditions: Linezolid is particularly susceptible to degradation in basic environments, often proceeding via first-order kinetics with specific hydroxide (B78521) ion catalysis pharmaffiliates.comgoogleapis.comchemicalbook.inresearchgate.net. Alkaline hydrolysis typically involves the cleavage of the amide linkage, leading to the formation of an alkaline degradation product (ALK) pharmaffiliates.comchemicalbook.in. Studies have reported high degradation percentages under basic conditions, with one study showing 96.14% and 22.05% degradation under different basic stresses google.com. Linezolid was observed to degrade completely within 1 hour in 0.1 M sodium hydroxide solution newdrugapprovals.org.

Neutral Conditions: While less pronounced than acidic or basic hydrolysis, Linezolid can also undergo degradation under neutral conditions, though it is generally considered more stable compared to acidic or basic media simsonpharma.com.

Oxidative Degradation Pathways

Oxidative stress conditions can also induce degradation in Linezolid. The morpholine (B109124) moiety within the Linezolid structure is susceptible to oxidation, leading to the formation of N-oxide derivatives researchgate.netpharmaffiliates.comchemicalbook.in. For example, oxidative stress can lead to the amine oxide MM3300.04 researchgate.net or an N-oxide of the morpholine moiety pharmaffiliates.comchemicalbook.in. Studies have indicated that Linezolid can degrade when exposed to oxidation pharmaffiliates.comgoogle.comallmpus.compharmaffiliates.comsimsonpharma.comrjlbpcs.com.

Photolytic Degradation Studies

Linezolid generally demonstrates good stability under photolytic conditions researchgate.netgoogle.comgoogle.comsimsonpharma.comresearchgate.net. While some studies mention exposure to UV light as a stress condition, significant degradation is not typically reported, suggesting relative photostability google.comallmpus.compharmaffiliates.comsimsonpharma.comgoogle.com.

Thermal Degradation Profiles

Linezolid appears to be relatively stable to thermal degradation researchgate.netgoogle.comgoogle.comsimsonpharma.com. Forced degradation studies involving heat have not consistently shown significant degradation, indicating thermal stability within typical storage and processing ranges google.comallmpus.comsimsonpharma.com. However, prolonged exposure to elevated temperatures, especially in conjunction with other factors like moisture or pH, might contribute to degradation over extended periods eurekaselect.com.

Mechanistic Investigations of Impurity 3 Degradation Pathways

The literature primarily identifies "this compound" as methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate (CAS: 212325-40-1) pharmaffiliates.comallmpus.compharmaffiliates.comsimsonpharma.comeurekaselect.com. This compound is predominantly discussed as a synthetic intermediate or a process-related impurity in the manufacturing of Linezolid researchgate.netsmolecule.com. For example, methyl (3-fluoro-4-morpholinophenyl) carbamate (B1207046) is a key precursor reacted with R-epichlorohydrin in some synthetic routes to produce Linezolid researchgate.netgoogle.comnewdrugapprovals.orgsmolecule.com.

Specific mechanistic pathways detailing the formation of methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate from the degradation of Linezolid are not extensively documented in the provided search results. The known degradation pathways of Linezolid involve hydrolysis of the amide linkage and cleavage of the acetyl group, or oxidation of the morpholine ring, leading to different degradation products researchgate.netpharmaffiliates.comchemicalbook.in.

Identification of Degradation Intermediates and Products

Based on the provided literature, the primary degradation products of Linezolid under various stress conditions include:

Alkaline Hydrolysis Product (ALK): Formed by hydrolysis of the amide linkage pharmaffiliates.comchemicalbook.in.

N-Oxide Derivatives: Resulting from the oxidation of the morpholine moiety researchgate.netpharmaffiliates.comchemicalbook.in.

Acetyl Moiety Cleavage Products: Formed under acidic hydrolysis researchgate.net.

The specific intermediates and products related to the formation of "this compound" (methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate) from Linezolid degradation are not explicitly identified or characterized in the provided search results. Its role appears to be that of a synthetic precursor or a process impurity.

Proposed Reaction Mechanisms for Impurity 3 Formation under Stress

The formation of impurities in Linezolid is often linked to its chemical structure, which contains an oxazolidinone ring, an acetamide (B32628) group, and a morpholine moiety. Forced degradation studies, which expose the drug to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), are employed to identify potential degradation products and elucidate their formation mechanisms tandfonline.comcu.edu.eg.

Based on the general degradation behavior of Linezolid, potential mechanisms leading to impurities, which could include impurity 3, involve:

Hydrolysis: Linezolid is known to be labile under acidic and alkaline conditions tandfonline.comamazonaws.comresearchgate.netresearchgate.net. Alkaline hydrolysis, in particular, can lead to the opening of the oxazolidinone ring, yielding hydrolytic products amazonaws.comresearchgate.net. Acid hydrolysis may primarily cleave the acetyl moiety amazonaws.com. The morpholine ring might also be susceptible to degradation under certain conditions.

Oxidation: Oxidative stress can lead to the formation of an amine oxide of the morpholine moiety cu.edu.egamazonaws.comresearchgate.netnih.gov. Other oxidative pathways might affect different parts of the molecule.

Process-Related Impurities: Impurities can also form during the synthesis of Linezolid due to incomplete reactions, side reactions, or the presence of residual starting materials or intermediates amazonaws.compharmtech.comrjlbpcs.comdaicelpharmastandards.com. For instance, intermediates like carbamates or mesyl derivatives can lead to various process-related impurities if not fully removed amazonaws.com.

While the exact structure and specific formation mechanism of "this compound" are not explicitly detailed in the provided snippets, it is likely a product of one of these degradation or synthesis pathways. For example, some identified impurities include bis-linezolid compounds, bis-benzyl impurities, amine impurities, and desacetyl impurities, suggesting various chemical transformations amazonaws.compharmtech.comrjlbpcs.comdaicelpharmastandards.com.

Kinetic Studies of Impurity 3 Formation Rates

Kinetic studies are essential for understanding how quickly impurities form under different storage and stress conditions. These studies help in establishing shelf-life and appropriate storage conditions for the drug product.

Linezolid degradation in aqueous solutions has been observed to follow first-order kinetics, particularly under alkaline conditions researchgate.netpharmacompass.com. For instance, studies have shown that Linezolid degrades at alkaline pH values (e.g., pH 8.7–11.4) following first-order kinetics researchgate.net. The activation energy for Linezolid degradation in 0.1 M sodium hydroxide solution was determined to be 58.22 kJ/mol, indicating that temperature significantly influences the degradation rate researchgate.net.

Specific kinetic data for "this compound" are not directly available in the provided search results. However, general kinetic principles applied to Linezolid degradation would suggest that its formation rate would be influenced by factors such as temperature, pH, and the presence of oxidizing agents. Higher temperatures and extreme pH values (especially alkaline) are generally expected to accelerate the formation of degradation products tandfonline.comamazonaws.comresearchgate.netresearchgate.net.

Stability-Indicating Method Development for Linezolid and Impurity 3

Developing stability-indicating methods is critical for accurately quantifying the API and its degradation products over time. These methods must be able to separate the parent drug from all known and potential impurities, including this compound, without interference.

Resolution of Impurity 3 from Parent Drug and Other Degradants

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary tools for developing stability-indicating methods cu.edu.egresearchgate.netgoogle.cominternationaljournalssrg.org. These methods aim to achieve adequate separation (resolution) between Linezolid and its impurities.

Several HPLC and UPLC methods have been developed and validated for Linezolid analysis, demonstrating the ability to resolve various impurities researchgate.netgoogle.cominternationaljournalssrg.org. For instance, one study reported an HPLC method using a Chiralpak IA column with a mobile phase of acetonitrile (B52724), ethanol, n-butyl amine, and trifluoroacetic acid, which successfully separated Linezolid from its degradation products and chiral impurity researchgate.net. Another UPLC method utilized a BEH C18 column and a gradient elution system to separate Linezolid from its impurities, achieving a minimum resolution of 6.0 for all components google.com. Capillary Zone Electrophoresis (CZE) has also been explored as an alternative method for analyzing Linezolid and its degradation products, showing good selectivity and resolution scielo.brscielo.br.

These methods are designed to ensure that this compound, along with other known impurities such as Imp-B, Imp-C, Imp-D, Imp-I, and Imp-II, are well-resolved from the main Linezolid peak google.com. The resolution factor (Rs) is a key parameter, with values typically required to be greater than 1.5 or 2.0, depending on the specific guideline or method validation criteria researchgate.netgoogle.com.

Application in Real-Time and Accelerated Stability Programs

Once a stability-indicating method is developed and validated, it is applied in formal stability studies to assess the drug's shelf-life and storage conditions. These programs include:

Real-Time (Long-Term) Stability Studies: Samples of the drug product are stored under recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) for the proposed shelf-life period. The stability-indicating method is used at predetermined time points to monitor the levels of Linezolid and its impurities, including impurity 3.

Accelerated Stability Studies: Samples are stored under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (typically 6 months) to predict the long-term stability and to accelerate the formation of degradation products. This helps in identifying potential degradation pathways and ensuring the method's suitability for detecting these changes pharmtech.comscielo.br.

The validated methods are crucial for ensuring that impurity levels, including that of this compound, remain within acceptable limits throughout the product's shelf-life pharmtech.comresearchgate.netgoogle.cominternationaljournalssrg.org. For example, forced degradation studies are integral to method validation, demonstrating the method's ability to separate and quantify degradation products formed under various stress conditions tandfonline.compharmtech.comresearchgate.netgoogle.comscielo.br. The mass balance of stressed samples, which should be close to 98.0%, confirms the stability-indicating nature of the developed method google.com.

It appears there is ambiguity in scientific and commercial literature regarding the precise chemical identity of "this compound". Various sources attribute this designation to different chemical compounds, each with a unique molecular structure and properties. Without a specific chemical name or CAS number, a comprehensive and accurate analysis as requested is not possible.

To provide a focused and scientifically accurate article, clarification is required to identify the exact compound of interest among the potential candidates for "this compound". Once the specific impurity is identified, a detailed report can be compiled covering the requested aspects of impurity profiling, risk assessment, and control strategies.

Impurity Profiling, Risk Assessment, and Control Strategies for Linezolid Impurity 3

Strategies for Control and Mitigation of Impurity 3

In-process Control Strategies and Acceptance Criteria

Effective control of Linezolid Impurity 3 levels begins with a comprehensive understanding of its formation during the manufacturing process. In-process controls (IPCs) are crucial for monitoring and mitigating the formation of this impurity at critical stages of production. A well-defined in-process control strategy ensures that the impurity is maintained within acceptable limits, leading to a consistent and high-quality final product.

In-process Control Strategies:

A multifaceted approach is employed to control the levels of this compound during the synthesis of Linezolid. These strategies often involve the application of Process Analytical Technology (PAT), which enables real-time monitoring and control of critical process parameters (CPPs) that influence impurity formation.

| Control Point | Parameter to be Monitored | Analytical Technique | Control Action |

| Raw Material | Purity of starting materials and intermediates | High-Performance Liquid Chromatography (HPLC) | Reject raw material lots that do not meet predefined purity specifications. |

| Reaction | Temperature, reaction time, reagent stoichiometry | In-line spectroscopy (e.g., Near-Infrared, Raman), at-line HPLC | Maintain CPPs within the established design space to minimize the formation of Impurity 3. Adjust parameters in real-time based on PAT data. |

| Crystallization | Solvent composition, cooling rate, pH | Particle size analysis, microscopic imaging | Optimize crystallization conditions to effectively purge Impurity 3 from the final product. |

| Drying | Temperature, duration | Loss on Drying (LOD) | Control drying parameters to prevent degradation that could lead to the formation of new impurities. |

Acceptance Criteria:

Acceptance criteria for in-process controls are established based on process understanding, risk assessment, and historical data. These criteria are set to ensure that the process remains in a state of control and that the final drug substance will meet its quality specifications. For this compound, the acceptance criteria at various stages are critical for downstream processing success.

| Stage | Test | Acceptance Criteria |

| Intermediate Stage X | HPLC analysis of Impurity 3 level | Not More Than (NMT) 0.5% |

| Crude Linezolid | HPLC analysis of Impurity 3 level | NMT 0.2% |

| Final API Batch | HPLC analysis of Impurity 3 level | NMT 0.15% |

These in-process controls and acceptance criteria are dynamic and may be updated as more process knowledge is gained through continuous monitoring and process capability analysis.

Analytical Quality by Design (AQbD) Principles in Impurity 3 Method Development

The development of a robust and reliable analytical method for the quantification of this compound is paramount for its effective control. Analytical Quality by Design (AQbD) provides a systematic and science-based framework for developing such methods, ensuring they are fit for purpose throughout their lifecycle. waters.com The AQbD approach moves away from the traditional "one factor at a time" (OFAT) method development and embraces a more holistic understanding of the analytical procedure. researchgate.net

Defining Method Performance Requirements and Critical Quality Attributes

The first step in the AQbD journey is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical method that must be met to ensure it is suitable for its intended purpose. researchgate.netnih.gov

Analytical Target Profile (ATP) for this compound Assay:

| Performance Characteristic | Target |

| Analyte | This compound (Linezolid Related Compound C) |

| Matrix | Linezolid Drug Substance |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Purpose | Quantify this compound to ensure the quality and safety of the drug substance. |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Specificity | The method must be able to resolve this compound from Linezolid and other potential impurities with a resolution of ≥ 2.0. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50% to 150% of the specification limit. |

| Range | From the Limit of Quantitation (LOQ) to 150% of the specified limit for this compound. |

| Limit of Quantitation (LOQ) | ≤ 0.05% with respect to the Linezolid concentration. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

Once the ATP is established, the next step is to identify the Critical Quality Attributes (CQAs) of the analytical method. CQAs are those method parameters that must be controlled to ensure the desired method performance. nih.gov

Critical Quality Attributes (CQAs) of the HPLC Method:

| Method Attribute | Potential Criticality |

| Resolution between Linezolid and Impurity 3 | High |

| Peak Tailing Factor for Impurity 3 | High |

| Accuracy of Impurity 3 Quantification | High |

| Precision of Impurity 3 Quantification | High |

| Method Run Time | Medium |

Regulatory Science and Compliance for Linezolid Impurities

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies worldwide have established stringent guidelines to manage impurities in both drug substances and finished drug products. For Linezolid and its associated impurities, such as Linezolid impurity 3, a framework of international guidelines and pharmacopoeial standards dictates the requirements for identification, qualification, and control.

Future Research Directions and Methodological Advancements in Linezolid Impurity 3 Analysis

Development of Novel High-Throughput Screening Methods

The pharmaceutical industry's need for rapid analysis and efficient screening of potential impurities drives the development of high-throughput methods. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with sensitive detection systems like Mass Spectrometry (MS), are central to this evolution. UHPLC offers significantly faster analysis times and improved resolution compared to traditional HPLC, enabling the processing of a larger number of samples in a shorter period liwei-peptide.comveeprho.com. When coupled with tandem mass spectrometry (LC-MS/MS), these systems provide enhanced sensitivity and specificity, allowing for the precise characterization of impurities, including those present at trace levels, which is essential for regulatory compliance liwei-peptide.comresearchgate.net.

Furthermore, Gas Chromatography (GC) methods are also being adapted for high-throughput environments, focusing on scalability and automation to facilitate large-scale analysis without compromising accuracy journalijar.com. The integration of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy (e.g., LC-MS, GC-MS), is crucial for detecting and quantifying even nanogram quantities of impurities that might otherwise go unnoticed by conventional methods researchgate.netijfmr.com. The development of robust, automated, and miniaturized analytical platforms will be key to achieving truly high-throughput screening for impurities like Linezolid impurity 3.

Table 1: Advancements in High-Throughput Screening for Pharmaceutical Impurities

| Technique | Key Advancement | Benefit for Impurity Analysis |

| UHPLC-MS/MS | Faster analysis, higher resolution, enhanced sensitivity | Precise characterization of trace impurities, increased sample throughput |

| Automated GC Systems | Scalability, continuous/batch sampling | Efficient analysis in manufacturing environments, rapid testing |

| Hyphenated Techniques (LC-MS) | Combined separation and detection | Detection and quantification of impurities at very low concentrations (nanogram levels) |

| Miniaturized GC Devices | Portability, real-time analysis | On-site quality control, immediate identification of contaminants |

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

Chemometrics, the application of mathematical and statistical methods to chemical data, offers powerful tools for extracting meaningful information from complex analytical datasets generated during impurity profiling ijfmr.comnih.govresearchgate.net. These techniques are invaluable for identifying patterns, classifying samples, and predicting impurity profiles, thereby enhancing the understanding of drug substance and product stability ijfmr.comnih.gov.

Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely used for pattern recognition and data reduction, allowing researchers to discern subtle differences and relationships within chromatographic and spectroscopic data ijfmr.comresearchgate.net. When applied to data from techniques like HPLC coupled with Diode Array Detection (HPLC-DAD), chemometrics can significantly improve performance for rapid quantification and identification of impurities science.govdokumen.pub. Moreover, integrating chemometric approaches with liquid chromatography can accelerate analytical method development, leading to reduced analysis times, lower solvent consumption, and a smaller environmental footprint researchgate.net. The ability of chemometrics to handle and interpret the high-dimensional data generated by advanced hyphenated techniques makes it indispensable for comprehensive pharmaceutical impurity profiling.

Table 2: Chemometric Applications in Pharmaceutical Impurity Profiling

| Chemometric Technique | Application in Impurity Profiling | Data Source Examples |

| Principal Component Analysis (PCA) | Pattern recognition, data visualization, identification of outliers and trends | HPLC-UV/DAD chromatograms, MS spectra |

| Partial Least Squares (PLS) | Quantitative modeling, prediction of impurity levels based on process parameters, classification | HPLC-UV/DAD data, spectroscopic data for calibration models |

| SIMCA (Soft Independent Modeling of Class Analogy) | Classification of samples based on impurity profiles, outlier detection | Complex chromatographic fingerprints |

| Multivariate Data Analysis (MVDA) | Extracting maximum information from complex analytical experiments, correlation analysis | Combined data from multiple analytical techniques (e.g., LC-MS, NMR) |

Integration of In Silico Prediction Tools for Impurity Formation

The proactive identification and prediction of potential impurities are crucial steps in drug development. In silico tools, leveraging computational chemistry and predictive modeling, offer a significant advantage by forecasting degradation pathways and potential impurity structures before they are experimentally observed liwei-peptide.comacdlabs.com. These tools can analyze molecular structures and predict susceptibility to various degradation mechanisms, such as hydrolysis, oxidation, or photolysis acdlabs.com.

By consulting literature, internal company data, and information on analogous molecular scaffolds, computational models can propose theoretical degradation products and pathways acdlabs.com. Software platforms like Zeneth are being developed to predict potential degradation reactions, including those with counterions and excipients, thereby extending their utility to formulated products acdlabs.com. Furthermore, computational approaches that calculate parameters like bond dissociation enthalpies (BDEs) can help predict susceptibility to autoxidation acdlabs.com. The integration of these predictive capabilities into analytical workflows allows for more targeted experimental design, efficient stress testing, and a deeper understanding of impurity formation mechanisms, which is vital for the development of robust analytical methods for impurities like this compound. Advances in knowledge of degradation chemistry combined with sophisticated computer-prediction tools are essential for the future of impurity profiling researchgate.net.

Table 3: In Silico Prediction Tools for Pharmaceutical Impurity Formation

| Tool/Approach | Predictive Capability | Application Example |

| Computational Chemistry Models | Predicting degradation pathways, identifying potential impurity structures, assessing reaction mechanisms | Forecasting hydrolysis, oxidation, photolysis products based on molecular structure |

| Literature/Analogy-Based Prediction | Proposing theoretical degradation products and pathways using known chemistry of similar compounds | Identifying potential impurities for a new drug based on known impurities of related molecules |

| Software (e.g., Zeneth) | Predicting degradation reactions with counterions and excipients, identifying impurities in formulated products | Simulating degradation scenarios for drug products to anticipate potential impurities |

| BDE Calculations | Predicting susceptibility to autoxidation (radical-initiated oxidation) | Identifying sites prone to oxidative degradation within a molecule |

Emerging Technologies for Trace Impurity Analysis and Structural Characterization

The accurate identification and structural elucidation of impurities, especially those present at very low concentrations, necessitate the adoption of advanced analytical technologies. Hyphenated techniques continue to be at the forefront, with LC-MS/MS and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offering unparalleled sensitivity and specificity for identifying and quantifying trace impurities liwei-peptide.comresearchgate.net. These techniques provide detailed molecular weight and fragmentation data, crucial for proposing impurity structures.

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (LC-IMS-MS), represents a significant advancement, providing an additional dimension of separation based on ion shape and size researchgate.netpascal-man.comslideheaven.com. This capability enhances peak capacity, allows for the separation of isomers, and offers secondary confirmation of analyte identity through collisional cross-section measurements researchgate.net. UHPLC combined with trapped ion mobility spectrometry and quadrupole time-of-flight mass spectrometry (UHPLC-TIMS-QTOF-MS) is being utilized for detailed profiling of complex mixtures dntb.gov.ua.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a gold standard for providing definitive structural information on impurities, offering detailed insights into molecular connectivity and stereochemistry liwei-peptide.com. Emerging detectors, such as Charged Aerosol Detection (CAD), offer a universal detection method for non-volatile and semi-volatile analytes, providing a response proportional to the analyte's mass, which is particularly useful for impurities lacking chromophores thermofisher.com. Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is also valuable for analyzing polar and ionic impurities and detecting trace-level contaminants ijfmr.com. The continuous development and integration of these cutting-edge technologies are essential for the precise analysis and characterization of this compound and other related substances.

Table 4: Emerging Technologies for Trace Impurity Analysis and Structural Characterization

| Technology | Key Capability | Application in Impurity Analysis |

| LC-MS/MS & LC-HRMS | High sensitivity, specificity, detailed fragmentation and accurate mass data | Identification and quantification of trace impurities, structural elucidation |

| Ion Mobility Spectrometry (IMS) | Separation based on ion shape/size, increased peak capacity, isomer separation, secondary confirmation | Enhanced resolution of complex impurity mixtures, confirmation of analyte identity |

| UHPLC-TIMS-QTOF-MS | Comprehensive profiling, high resolution, accurate mass | Detailed analysis of complex chemical profiles, identification of multiple components |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation, detailed molecular connectivity information | Unambiguous determination of impurity structures, confirmation of stereochemistry |

| Charged Aerosol Detection (CAD) | Universal detection for non-volatile/semi-volatile analytes, response proportional to mass | Detection of impurities lacking UV chromophores, quantitative analysis of a wide range of compounds |

| Capillary Electrophoresis-MS (CE-MS) | Analysis of polar/ionic species, high sensitivity for trace detection | Detection and characterization of charged or polar impurities, analysis of degradation products |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Linezolid impurity 3 in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 253 nm using a mobile phase of 40% methanol and 60% pH 7 phosphate buffer is effective for separating Linezolid from its impurities. Retention times (~7 minutes for Linezolid) and calibration curves (e.g., y = 0.0327x + 0.0393, R² = 1) enable quantification . For chiral separation of enantiomeric impurities like (R)-Linezolid, polar organic mode LC methods with mass spectrometry can resolve stereochemical complexities .

Q. What are the pharmacopeial acceptance criteria for this compound, and how are these limits determined?

- Methodological Answer : The USP lists impurities such as desfluoro Linezolid (RRT 0.63) with acceptance criteria ≤0.3%. These thresholds are based on safety profiles, stability data, and analytical feasibility. Researchers should validate methods against these standards using forced degradation studies and spike-and-recovery experiments to ensure precision .

Q. How does NMR spectroscopy confirm the structural identity of this compound compared to the parent compound?

- Methodological Answer : Comparative ¹H and ¹³C NMR analyses of the impurity and USP-standard Linezolid can identify structural deviations (e.g., loss of fluorine or oxidation). Proton counts and carbon environments must align with proposed degradation pathways, such as desfluorination or amine formation, to validate the impurity’s identity .

Advanced Research Questions

Q. How can researchers design forced degradation studies to characterize the formation pathways of this compound under various stress conditions?

- Methodological Answer : Use accelerated stability testing with thermal, oxidative, acidic, and photolytic stresses. Monitor degradation via HPLC-UV/MS to track impurity profiles (e.g., % impurity formation and mass numbers). Central composite designs (e.g., varying polymer concentration, flow rate) optimize experimental efficiency while mapping impurity formation kinetics .

Q. What methodological considerations are critical when resolving discrepancies between observed impurity levels and pharmacopeial standards in Linezolid batches?

- Methodological Answer : Calibration curve linearity (R² ≥ 0.999) and robustness testing (e.g., mobile phase pH variations) are essential. If test samples show 98.09% purity versus USP’s 99.8%, re-evaluate drying protocols (e.g., 3-hour oven drying at 105°C to minimize moisture interference) and validate against secondary methods like Karl Fischer titration .

Q. How does the presence of enantiomeric impurities like (R)-Linezolid affect the analytical profiling of this compound, and what chiral separation techniques are recommended?

- Methodological Answer : Enantiomeric impurities require chiral stationary phases (e.g., cellulose-based columns) or polar organic mobile phases to resolve overlapping peaks. Validate methods using spiked samples and compare retention times with reference standards. Structural elucidation via circular dichroism or X-ray crystallography may be necessary for ambiguous cases .

Q. What experimental strategies can investigate the pharmacological impact of this compound on antimicrobial efficacy?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against S. aureus strains (ATCC 29213/43300) with purified impurity 3. Compare results to Linezolid’s MIC (2 mg/mL). Molecular docking studies can predict interactions with ribosomal targets (e.g., A2099 binding), while time-kill curves assess bactericidal activity shifts .

Q. How should researchers validate a stability-indicating method for this compound that accounts for co-eluting degradation products?

- Methodological Answer : Conduct specificity testing under stressed conditions to ensure baseline separation (resolution ≥2.0). Use diode-array detection for peak purity analysis and orthogonal methods (e.g., LC-MS/MS) for confirmation. Statistical tools like ANOVA evaluate method robustness across laboratories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.